molecular formula C6H8N2OS B3382579 5H,6H,7H-imidazo[2,1-b][1,3]thiazin-6-ol CAS No. 34035-41-1

5H,6H,7H-imidazo[2,1-b][1,3]thiazin-6-ol

Cat. No. B3382579
CAS RN: 34035-41-1
M. Wt: 156.21 g/mol
InChI Key: NLCNMLXTZXABIW-UHFFFAOYSA-N
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Description

5H,6H,7H-imidazo[2,1-b][1,3]thiazin-6-ol is a nitrogen- and sulfur-containing heterocyclic compound . It has a molecular weight of 156.21 . The IUPAC name for this compound is 6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-6-ol .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazines has been studied extensively . Various synthetic approaches have been developed, grouped by the degree of research done on the imidazo[2,1-b][1,3]thiazine scaffold . The synthetic methods have been supplemented by new methods for their preparation over the past two decades .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H8N2OS/c9-5-3-8-2-1-7-6(8)10-4-5/h1-2,5,9H,3-4H2 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 202-205 degrees Celsius .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The chemistry of imidazo[2,1-b][1,3]thiazines, including 5H,6H,7H-imidazo[2,1-b][1,3]thiazin-6-ol, continues to be an active area of research . New synthetic methods for their preparation have been developed over the past two decades, and these compounds have found practical application and are being actively studied as electroluminescent materials for OLED devices .

properties

IUPAC Name

6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c9-5-3-8-2-1-7-6(8)10-4-5/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCNMLXTZXABIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=NC=CN21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406233
Record name T6441147
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34035-41-1
Record name T6441147
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H-imidazo[2,1-b][1,3]thiazin-6-ol
Reactant of Route 2
5H,6H,7H-imidazo[2,1-b][1,3]thiazin-6-ol
Reactant of Route 3
5H,6H,7H-imidazo[2,1-b][1,3]thiazin-6-ol
Reactant of Route 4
5H,6H,7H-imidazo[2,1-b][1,3]thiazin-6-ol
Reactant of Route 5
5H,6H,7H-imidazo[2,1-b][1,3]thiazin-6-ol
Reactant of Route 6
5H,6H,7H-imidazo[2,1-b][1,3]thiazin-6-ol

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